molecular formula C11H19NS B15260832 4-Methyl-1-(3-methylthiophen-2-yl)pentan-1-amine

4-Methyl-1-(3-methylthiophen-2-yl)pentan-1-amine

Cat. No.: B15260832
M. Wt: 197.34 g/mol
InChI Key: JRPLHXJAHAPKTK-UHFFFAOYSA-N
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Description

4-Methyl-1-(3-methylthiophen-2-yl)pentan-1-amine is an organic compound with the molecular formula C11H19NS. This compound is characterized by the presence of a thiophene ring substituted with a methyl group and an amine group attached to a pentane chain. It is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

The synthesis of 4-Methyl-1-(3-methylthiophen-2-yl)pentan-1-amine involves several steps. One common synthetic route includes the alkylation of thiophene derivatives followed by amination. The reaction conditions typically involve the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity .

Chemical Reactions Analysis

4-Methyl-1-(3-methylthiophen-2-yl)pentan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced amine form.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides can introduce different alkyl groups to the nitrogen atom.

Common reagents and conditions used in these reactions include strong acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Methyl-1-(3-methylthiophen-2-yl)pentan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-1-(3-methylthiophen-2-yl)pentan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction mechanisms and metabolic processes. Detailed studies are required to fully elucidate the exact molecular targets and pathways.

Comparison with Similar Compounds

When compared to similar compounds, 4-Methyl-1-(3-methylthiophen-2-yl)pentan-1-amine stands out due to its unique structural features and reactivity. Similar compounds include:

    4-Methyl-1-(2-thienyl)pentan-1-amine: Differing by the position of the methyl group on the thiophene ring.

    4-Methyl-1-(3-thienyl)pentan-1-amine: Lacking the additional methyl group on the thiophene ring.

These structural differences can lead to variations in their chemical reactivity and biological activity, highlighting the uniqueness of this compound .

Properties

Molecular Formula

C11H19NS

Molecular Weight

197.34 g/mol

IUPAC Name

4-methyl-1-(3-methylthiophen-2-yl)pentan-1-amine

InChI

InChI=1S/C11H19NS/c1-8(2)4-5-10(12)11-9(3)6-7-13-11/h6-8,10H,4-5,12H2,1-3H3

InChI Key

JRPLHXJAHAPKTK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C(CCC(C)C)N

Origin of Product

United States

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